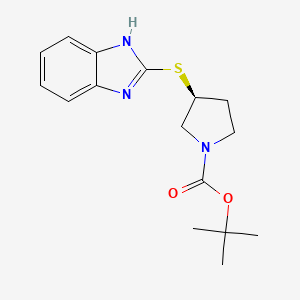
3,4-Dicyanobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dicyanobenzoyl chloride: is an organic compound with the molecular formula C9H3ClN2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with two cyano groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzoyl chloride typically involves the chlorination of 3,4-dicyanobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 3,4-dicyanobenzoic acid with thionyl chloride, which results in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dicyanobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dicyanobenzoic acid and hydrochloric acid.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.
Hydrolysis: 3,4-Dicyanobenzoic acid.
Reduction: 3,4-Diaminobenzoyl chloride.
Applications De Recherche Scientifique
3,4-Dicyanobenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its ability to form various derivatives with biological activity.
Chemical Biology: It is utilized in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 3,4-Dicyanobenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The cyano groups also contribute to the compound’s reactivity by stabilizing the intermediate species formed during reactions.
Comparaison Avec Des Composés Similaires
3,4-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of cyano groups.
3,4-Dimethoxybenzoyl chloride: Contains methoxy groups instead of cyano groups.
3,5-Dicyanobenzoyl chloride: Similar structure with cyano groups at the 3 and 5 positions.
Uniqueness: 3,4-Dicyanobenzoyl chloride is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. The cyano groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and material science.
Propriétés
Numéro CAS |
437552-35-7 |
|---|---|
Formule moléculaire |
C9H3ClN2O |
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
3,4-dicyanobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O/c10-9(13)6-1-2-7(4-11)8(3-6)5-12/h1-3H |
Clé InChI |
FUQQNZDXUMWAJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)Cl)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)


![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)



![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)

![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
